molecular formula C10H10FNO B6319623 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 166883-03-0

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B6319623
CAS No.: 166883-03-0
M. Wt: 179.19 g/mol
InChI Key: ZHZRLOXSTPINQH-UHFFFAOYSA-N
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Description

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a fluorinated quinoline derivative with the molecular formula C10H10FNO. This compound is notable for its unique structure, which includes a fluorine atom at the 7th position and a methyl group at the 1st position of the tetrahydroquinoline ring. It is primarily used in scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with methyl acrylate, followed by cyclization in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have significant biological activities .

Scientific Research Applications

7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to bind to these targets, thereby modulating their activity. This can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

  • 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
  • 8-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
  • 7-Fluoro-1-ethyl-1,2,3,4-tetrahydroquinolin-2-one

Comparison: Compared to these similar compounds, 7-Fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 7th position and the methyl group at the 1st position confer distinct properties that make it a valuable compound in research .

Properties

IUPAC Name

7-fluoro-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZRLOXSTPINQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166883-03-0
Record name 7-fluoro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To an ice cold solution of 7-fluoro-3,4-dihydro-1H-quinolin-2-one (16.5 g, 0.1 mol) in DMF (200 mL) was added potassium tert-butoxide (22.4 g, 0.2 mol) in 2 portions. The reaction mixture was stirred at 0° C. for 30 min before MeI (25.4 g, 0.18 mol) was added. After the addition, the reaction mixture was allowed to warm up to room temperature slowly and stirred at room temperature over night. The reaction mixture was diluted with EtOAc (500 mL), then poured into 200 mL of 1 N aq. HCl. After extraction with EtOAc (200 mL, 3×), the combined organic layers were washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give crude title compounds as oil (16.0 g, 89% yield). It was used in the next step without further purification.
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